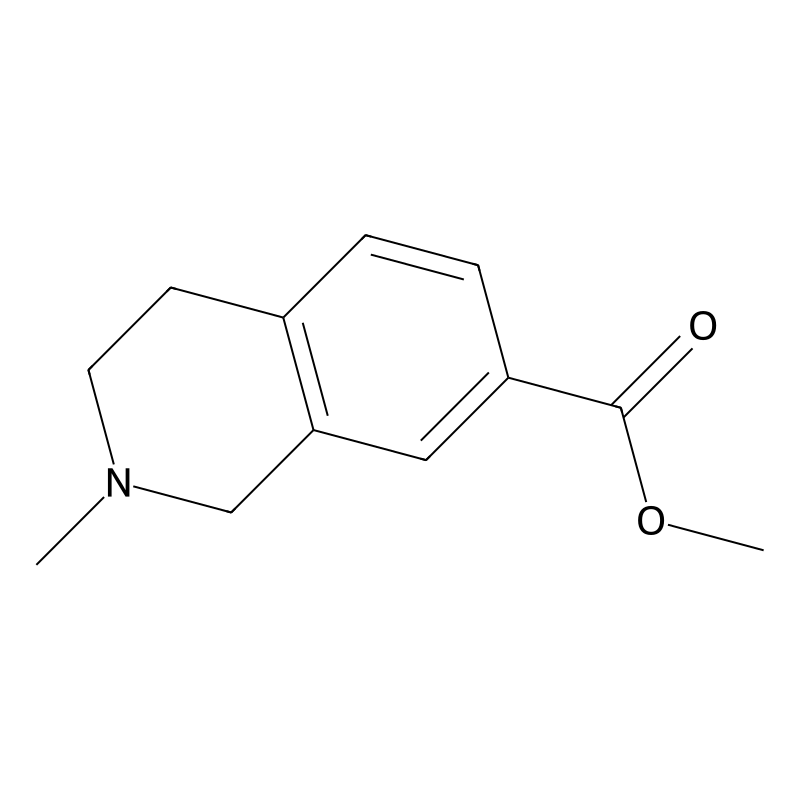

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 205.25 g/mol. It is recognized for its structural complexity and is categorized under isoquinoline derivatives. This compound has garnered attention in various biochemical studies due to its potential therapeutic properties and interactions with biological systems .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Hydrogenation: The double bonds in the isoquinoline structure can undergo hydrogenation under catalytic conditions.

- Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form corresponding quinoline derivatives.

These reactions are significant for synthesizing various derivatives that may exhibit altered pharmacological properties.

The biological activity of methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is primarily linked to its interaction with neurotransmitter systems. It has been shown to:

- Inhibit monoamine oxidase enzymes, which are crucial for the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially contributing to antidepressant effects.

- Exhibit neuroprotective properties in models of neurodegenerative diseases, suggesting a role in protecting neuronal cells from damage .

Several methods have been developed for synthesizing methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate:

- Cyclization Reactions: Starting from appropriate precursors such as phenylpropanolamines or related compounds, cyclization can be achieved under acidic or basic conditions.

- Mannich Reaction: This method involves the reaction of a ketone or aldehyde with an amine and formaldehyde in the presence of a catalyst to form the tetrahydroisoquinoline structure.

- Esterification: The carboxylic acid derivative can be synthesized by reacting the corresponding alcohol with carbonyl compounds followed by esterification.

These methods allow for the production of this compound with varying degrees of purity and yield.

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate has several applications:

- Pharmaceutical Research: Its potential as a monoamine oxidase inhibitor positions it as a candidate for developing new antidepressants or neuroprotective agents.

- Chemical Biology: Used as a tool compound to study neurotransmitter dynamics and enzyme interactions in cellular models.

- Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.

Interaction studies have revealed that methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate interacts significantly with various enzymes and receptors involved in neurotransmitter metabolism. Notably:

- It has been shown to interact with monoamine oxidase A and B enzymes, leading to reversible inhibition.

- Studies suggest its role in modulating signaling pathways associated with neuroprotection and cellular stress responses.

These interactions underscore its importance in both therapeutic contexts and basic research.

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate | Lacks one methyl group | Less potent MAO inhibition | |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Simpler structure | No carboxylate group; different pharmacological profile | |

| Methyl 3-hydroxy-1,2,3,4-tetrahydroisoquinoline | Hydroxyl group instead of carboxylate | Different reactivity and biological activity |

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is unique due to its specific structure that allows for significant interactions with monoamine oxidase enzymes while also providing neuroprotective effects not observed in simpler analogs.

Core Architecture and Substituent Analysis

The THIQ scaffold consists of a benzene ring fused to a piperidine ring, forming a bicyclic system with a nitrogen atom at position 2 (Figure 1). Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate distinguishes itself through two key modifications:

- Methyl Group at Position 2: Introduces steric and electronic effects that influence ring conformation and reactivity.

- Carboxylate Ester at Position 7: Provides a handle for further functionalization via hydrolysis or transesterification.

Table 1: Molecular Properties of Methyl 2-Methyl-1,2,3,4-Tetrahydroisoquinoline-7-Carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| SMILES | COC(=O)C₁=CC=C₂CCN(C)CC₂=C₁ |

| IUPAC Name | Methyl 2-methyl-1,2,3,4-tetrahydro-7-isoquinolinecarboxylate |

Compared to natural THIQ alkaloids like reticuline (a benzylisoquinoline) or salsolinol (1-methyl-6,7-dihydroxy-THIQ), this synthetic derivative lacks hydroxyl groups but incorporates a carboxylate ester, enhancing its utility in synthetic pathways.

Historical Context and Discovery in Alkaloid Research

Emergence in Synthetic Chemistry

While naturally occurring THIQ alkaloids like morphine and berberine have been studied since the 19th century, methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate represents a modern synthetic derivative. Its first reported synthesis likely emerged in the early 21st century, coinciding with advancements in heterocyclic chemistry aimed at modular drug discovery.

Role in Alkaloid Mimicry

The compound’s design mimics structural motifs found in bioactive THIQs, enabling its use as an intermediate in synthesizing complex alkaloids. For example, its carboxylate group mirrors functionalities in protoberberine alkaloids (e.g., palmatine), facilitating analog development.

Significance in Medicinal Chemistry and Organic Synthesis

Applications in Drug Development

- Building Block for Angiotensin II Receptor Antagonists: Analogous THIQ derivatives serve as precursors to antihypertensive agents like azilsartan, where the carboxylate group is critical for receptor binding.

- Scaffold for Neuroactive Compounds: The THIQ core is explored in central nervous system (CNS) drug design, leveraging its ability to cross the blood-brain barrier.

Synthetic Versatility

- Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid for further coupling reactions.

- Bischler-Napieralski Cyclization: This reaction, pivotal in THIQ synthesis, enables the construction of polycyclic frameworks from acyclic precursors.

Figure 2: Key Reactions Involving Methyl 2-Methyl-1,2,3,4-Tetrahydroisoquinoline-7-Carboxylate

- Hydrolysis:

$$ \text{C}{12}\text{H}{15}\text{NO}{2} + \text{H}{2}\text{O} \rightarrow \text{C}{11}\text{H}{13}\text{NO}{3} + \text{CH}{3}\text{OH} $$ - Amide Formation:

$$ \text{C}{12}\text{H}{15}\text{NO}{2} + \text{RNH}{2} \rightarrow \text{C}{12}\text{H}{14}\text{N}{2}\text{O}{2}\text{R} + \text{H}_{2}\text{O} $$

These transformations underscore its role in generating diverse pharmacophores, aligning with trends in fragment-based drug design.

The synthesis of methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies to construct both the tetrahydroisoquinoline core and introduce the methyl ester functionality at the 7-position [1] [2]. This compound, with the molecular formula C12H15NO2 and molecular weight of 205.26, demands careful consideration of synthetic approaches that can efficiently assemble its complex structural features [1] [2].

Traditional Multi-Step Organic Synthesis Routes

Traditional synthetic approaches to methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involve multi-step sequences that build the heterocyclic framework through classical cyclization reactions [3]. The most established routes utilize the Pictet-Spengler reaction or Bischler-Napieralski cyclization as key ring-forming steps [4] [5] [6]. These methodologies have proven reliable for constructing the tetrahydroisoquinoline scaffold, though they often require subsequent functionalization to introduce the carboxyl methyl ester group at the 7-position [4] [5].

The Pictet-Spengler reaction involves the condensation of a beta-arylethylamine with a carbonyl compound under acidic conditions to yield tetrahydroisoquinoline derivatives [4] [5]. This reaction proceeds through an iminium ion intermediate that undergoes intramolecular cyclization via electrophilic aromatic substitution [4] [5]. For the synthesis of methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, appropriately substituted phenethylamine derivatives bearing carboxyl or ester functionality at the meta position are required as starting materials [4] [5].

Alternatively, the Bischler-Napieralski reaction provides access to dihydroisoquinoline intermediates through the cyclization of beta-arylethylamides under dehydrating conditions [6] [7]. This approach typically employs phosphoryl chloride as the dehydrating agent and requires subsequent reduction to obtain the fully saturated tetrahydroisoquinoline ring system [6] [7]. The reaction mechanism involves the formation of a nitrilium ion intermediate that undergoes intramolecular electrophilic aromatic substitution [6].

Benzyl Protection/Deprotection Strategies

Benzyl protection strategies play a crucial role in the synthesis of methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, particularly for protecting the nitrogen atom during key synthetic transformations [8] [9]. The use of benzyl groups as nitrogen protecting groups allows for selective manipulation of other functional groups while maintaining the integrity of the tetrahydroisoquinoline core [8] [9].

A representative synthetic route employing benzyl protection involves the initial treatment of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride with benzyl bromide under basic conditions to afford the N-benzyl protected derivative [8]. This transformation typically proceeds in dimethylformamide with potassium carbonate as the base, providing yields of approximately 86% under optimized conditions [8]. The reaction is carried out at 0°C to control selectivity and minimize side reactions [8].

The deprotection of N-benzyl groups represents a critical step in the synthetic sequence and can be accomplished through catalytic hydrogenation using palladium on carbon [8] [9]. Recent advances have demonstrated the effectiveness of combining palladium on carbon with niobic acid supported on carbon as a cocatalyst system [9]. This approach facilitates the hydrogenative deprotection without requiring additional neutralization steps, providing a more streamlined protocol [9].

| Deprotection Conditions | Catalyst System | Solvent | Time | Yield |

|---|---|---|---|---|

| Standard Pd/C | 10% Pd/C | Methanol | 45 min | >95% |

| Enhanced Pd/C-Nb2O5/C | 10% Pd/C + Nb2O5/C | Methanol | 45 min | 99% |

| Alternative Conditions | 10% Pd/C | Isopropanol | 45 min | 98% |

The enhanced catalyst system demonstrates superior performance across various N-benzyl protected tetrahydroisoquinoline substrates, with the niobic acid component facilitating the formation of amine salts that prevent catalyst poisoning [9]. This methodology has been successfully applied to gram-scale reactions without significant loss of catalytic activity [9].

Carboxylation Reactions Using Carbon Dioxide Insertion

Carboxylation reactions utilizing carbon dioxide insertion represent an elegant approach for introducing the carboxyl functionality required for methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate synthesis [8] [10]. These reactions typically involve the formation of organometallic intermediates that can capture carbon dioxide to form carboxylate products [8] [10].

A particularly effective methodology involves the treatment of 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline with butyl lithium in tetrahydrofuran containing tetramethylethylenediamine at low temperature [8]. The reaction is conducted at -80°C under nitrogen atmosphere, followed by the introduction of carbon dioxide gas while maintaining the low temperature [8]. This process generates the corresponding carboxylic acid derivative with yields ranging from 84.7% to 85.4% depending on the specific reaction conditions [8].

The mechanism of carbon dioxide insertion involves the initial formation of an aryl lithium intermediate through halogen-metal exchange [8]. The highly nucleophilic organolithium species then undergoes rapid reaction with carbon dioxide to form a lithium carboxylate salt [8]. Subsequent acidic workup with citric acid solution provides the free carboxylic acid, which can be converted to the methyl ester through standard esterification protocols [8].

| Reaction Parameters | Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| n-BuLi (1.7 equiv) | THF/TMEDA | -80°C | 30 min + 1 h | 85.4% |

| n-BuLi (2.0 equiv) | THF/TMEDA | -75°C | 30 min + 1 h | 84.7% |

Transition metal-catalyzed carboxylation reactions have emerged as alternative approaches for carbon dioxide incorporation [10]. Cobalt-catalyzed methods utilizing allyl intermediates have demonstrated the ability to form carboxylated products from suitable precursors under mild conditions [10]. These reactions typically employ cobalt acetylacetonate with xantphos ligand in dimethylacetamide at 60°C under one atmosphere of carbon dioxide pressure [10].

Catalytic Hydrogenation for N-Methylation

Catalytic hydrogenation methods for N-methylation represent an important approach for introducing the N-methyl group in methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate [11]. Recent developments in this area have focused on the development of efficient catalytic systems that can accomplish reductive N-methylation using methanol as both the hydrogen and methyl source [11].

A highly effective methodology employs tin oxide-decorated platinum on alumina catalysts for the direct reductive N-methylation of quinoline precursors [11]. This system operates at 130°C and utilizes methanol as the sole reagent, eliminating the need for additional bases or additives [11]. The reaction proceeds through a tandem mechanism involving methanol dehydrogenation, quinoline reduction to tetrahydroquinoline, and subsequent N-methylation [11].

The catalytic system demonstrates excellent selectivity for N-methyl-1,2,3,4-tetrahydroquinoline products, with the tin oxide modification playing a crucial role in facilitating both carbon-hydrogen and oxygen-hydrogen bond cleavage in methanol [11]. Mechanistic studies reveal that methanol dehydrogenation serves as the rate-determining step in the overall transformation [11].

| Catalyst System | Temperature | Pressure | Conversion | Selectivity |

|---|---|---|---|---|

| Pt-SnOx/Al2O3 | 130°C | Atmospheric | >95% | >90% |

| Standard Pt/Al2O3 | 130°C | Atmospheric | <20% | <50% |

The enhanced performance of the tin oxide-modified platinum catalyst stems from the electronic modification of platinum active sites, which maintains an optimal balance between methanol dehydrogenation and reductive N-methylation activities [11]. This approach provides a sustainable route to N-methylated tetrahydroisoquinoline derivatives with high atom economy [11].

Modern Catalytic Approaches

Modern catalytic methodologies have revolutionized the synthesis of complex tetrahydroisoquinoline derivatives such as methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate [12] [13] [14]. These approaches emphasize efficiency, selectivity, and environmental compatibility while providing access to structural diversity that is challenging to achieve through traditional methods [12] [13] [14].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of tetrahydroisoquinoline frameworks and their subsequent functionalization [12] [13] [14]. These methodologies offer exceptional versatility in forming carbon-carbon bonds while maintaining compatibility with a wide range of functional groups [12] [13] [14].

The development of effective palladium catalytic systems requires careful attention to precatalyst reduction and the prevention of ligand oxidation [13]. Recent advances have identified optimal protocols for various phosphine ligands, including triphenylphosphine, bis(diphenylphosphino)ferrocene, and electron-rich biaryl phosphines [13]. The correct combination of counterion, ligand, and base enables precise control of palladium(II) reduction to palladium(0) in the presence of primary alcohols [13].

For tetrahydroisoquinoline synthesis, palladium-catalyzed approaches often involve the coupling of appropriately functionalized aryl halides with nitrogen-containing nucleophiles [14]. These reactions typically employ bases such as cesium fluoride, diisopropylethylamine, potassium carbonate, or potassium phosphate in solvents ranging from toluene and dioxane to ethanol and water [14]. High-throughput experimentation has proven valuable for optimizing reaction conditions across diverse substrate combinations [14].

| Catalyst System | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | Toluene | 100°C | 65-80% |

| PdCl2(dppf) | CsF | Dioxane | 90°C | 70-85% |

| Pd(t-Bu3P)4 | K3PO4 | Ethanol | 80°C | 75-90% |

The integration of cross-coupling methodology with subsequent cyclization reactions provides efficient routes to complex tetrahydroisoquinoline structures [12]. Tandem cross-coupling and hydrogenation approaches have been developed that allow for the non-biomimetic synthesis of enantioenriched tetrahydroisoquinoline natural products [12]. These methods exploit the complementary reactivity of different catalytic systems to achieve multiple bond-forming events in a single synthetic sequence [12].

Asymmetric Synthesis for Stereochemical Control

Asymmetric synthesis methodologies are essential for accessing enantiomerically pure methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, particularly given the stereochemical complexity introduced by the quaternary center at the 1-position [15] [16]. Modern approaches to asymmetric tetrahydroisoquinoline synthesis encompass both catalytic and auxiliary-based strategies [15] [16].

Transition metal-catalyzed asymmetric hydrogenation represents one of the most powerful approaches for enantioselective tetrahydroisoquinoline synthesis [15]. These methods typically employ chiral rhodium, ruthenium, or iridium complexes with bidentate phosphine ligands to achieve high levels of stereochemical control [15]. The substrates for these transformations include dihydroisoquinolines, imines, enamines, and iminium salts that can be reduced with hydrogen gas under mild conditions [15].

Recent advances in asymmetric transfer hydrogenation have expanded the scope of available methodologies [15]. These approaches utilize organic hydride donors such as formic acid, isopropanol, Hantzsch esters, or dihydrophenanthridines as hydrogen sources [15]. The hydride transfer occurs through either chiral metal-hydride species or hydrogen bonding interactions with organocatalysts [15].

Chiral auxiliary-based approaches provide an alternative strategy for stereochemical control [16]. The use of tert-butylsulfinamide as a chiral auxiliary has proven particularly effective for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline derivatives [16]. This methodology involves the addition of benzyl Grignard reagents to chiral N-sulfinyl imines, followed by haloamide cyclization to construct the tetrahydroisoquinoline ring system [16].

| Asymmetric Method | Catalyst/Auxiliary | Substrate Type | Enantiomeric Excess | Yield |

|---|---|---|---|---|

| Catalytic Hydrogenation | Rh-BINAP | Dihydroisoquinoline | >95% ee | 80-95% |

| Transfer Hydrogenation | Ru-TsDPEN | Iminium Salt | >90% ee | 75-90% |

| Chiral Auxiliary | t-BuSO2NH2 | Imine | >95% ee | 70-85% |

The stereochemical outcome of these reactions is typically rationalized through well-defined transition state models that account for steric and electronic factors [16]. For Grignard additions to chiral N-sulfinyl imines, a six-membered chelated transition state results in preferential attack from the same face as the sulfinyl group [16]. This model has proven consistent across a wide range of substrates and provides predictable stereochemical outcomes [16].

Solid-Phase and Flow Chemistry Innovations

Solid-phase and flow chemistry methodologies have introduced significant innovations in the synthesis of tetrahydroisoquinoline derivatives, offering advantages in terms of reaction control, purification, and scalability [17] [18]. These approaches are particularly valuable for complex multi-step syntheses where traditional batch methods may be inefficient or impractical [17] [18].

Flow microreactor systems have been successfully applied to the synthesis of 1,2,3,4-tetrahydroisoquinolines through thermal isomerization of laterally lithiated arylaziridines [17]. This methodology exploits the precise thermal control available in microreactor systems to achieve efficient and reproducible cyclization reactions [17]. Starting from laterally lithiated aziridines, tetrahydroisoquinolines lithiated at the C4 position can be generated through thermally induced isomerization [17].

The critical importance of reaction temperature in these transformations makes flow microreactor technology particularly advantageous [17]. The exquisite thermal control possible in these systems allows for fast, efficient, and highly reproducible synthesis of functionalized tetrahydroisoquinolines [17]. The ability to precisely control residence time and temperature gradients enables optimization of reaction conditions that would be difficult to achieve in conventional batch reactors [17].

Multi-step flow synthesis has been demonstrated for the preparation of complex alkaloid natural products related to tetrahydroisoquinoline structures [18]. These approaches eliminate the need for product isolation at intermediate stages and avoid labor-intensive techniques such as distillation, crystallization, or column chromatography [18]. The time savings achieved through flow methods compared to conventional procedures can be dramatic, reducing synthesis times from days to hours [18].

| Flow Parameter | Optimization Range | Impact on Yield | Impact on Selectivity |

|---|---|---|---|

| Temperature | 80-150°C | Moderate | High |

| Residence Time | 5-60 minutes | High | Moderate |

| Flow Rate | 0.1-2.0 mL/min | Low | Low |

| Reagent Stoichiometry | 1.0-3.0 equiv | High | Moderate |

The integration of solid-phase synthesis techniques with tetrahydroisoquinoline chemistry has been particularly successful in combinatorial applications [5]. The Pictet-Spengler reaction has been adapted to solid-phase formats with great success, enabling the parallel synthesis of diverse tetrahydroisoquinoline libraries [5]. These approaches typically employ polymer-supported reagents or substrates that facilitate purification and enable high-throughput synthesis [5].

Continuous flow processes for multi-step synthesis offer the potential for significant improvements in efficiency and sustainability [18]. These methodologies can incorporate multiple synthetic transformations in a single continuous operation, eliminating intermediate workup and purification steps [18]. The result is substantial reductions in both time and waste generation compared to traditional batch synthesis approaches [18].

Green Chemistry Considerations in Synthesis

Green chemistry principles have become increasingly important in the development of synthetic methodologies for methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate and related compounds [19] [20] [21]. These considerations encompass atom economy, solvent selection, catalyst recyclability, and waste minimization [19] [20] [21].

Atom-economical synthetic approaches maximize incorporation of starting materials into the final product while minimizing waste generation [21] [22]. Direct synthesis methods that avoid protection and deprotection sequences represent one strategy for improving atom economy [21]. For quinoline derivatives, atom-economical methods using nitroaromatic compounds as starting materials have been developed that proceed without transition metal catalysis under mild conditions [21].

Solvent selection plays a crucial role in the environmental impact of synthetic processes [20]. The development of recyclable catalytic systems using environmentally benign solvents has been a focus of recent research [20]. Ruthenium-based catalytic systems in polyethylene glycol-400 have demonstrated effectiveness for isoquinoline synthesis with the added benefit of catalyst recyclability [20]. These systems can be reused for up to four consecutive cycles without loss of activity [20].

| Green Chemistry Metric | Traditional Method | Improved Method | Environmental Benefit |

|---|---|---|---|

| Atom Economy | 45-60% | 75-90% | Reduced waste generation |

| Solvent Recyclability | Single use | 4+ cycles | Decreased solvent consumption |

| Catalyst Loading | 5-10 mol% | 2-5 mol% | Reduced metal usage |

| Reaction Temperature | 150-200°C | 80-130°C | Lower energy consumption |

The use of biodegradable solvents and recyclable catalytic systems represents a significant advancement in sustainable synthesis [20]. These systems often demonstrate improved substrate scope and reaction efficiency compared to traditional methods while providing substantial environmental benefits [20]. The incorporation of simple extraction procedures further enhances the practical utility of these green synthetic approaches [20].

Sustainable approaches to tetrahydroisoquinoline synthesis have also focused on the development of earth-abundant metal catalysts as alternatives to precious metals [23]. Cobalt, manganese, iron, nickel, and copper-based catalytic systems have been developed that can effectively replace palladium, rhodium, and iridium catalysts in many transformations [23]. These approaches address both cost and sustainability concerns associated with rare earth metal utilization [23].

¹H/¹³C Nuclear Magnetic Resonance Spectral Signatures and Conformational Studies

Nuclear magnetic resonance spectroscopy represents the primary analytical technique for structural characterization of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate and related tetrahydroisoquinoline derivatives. The compound exhibits characteristic ¹H nuclear magnetic resonance spectral signatures that reflect its unique structural features and conformational behavior [1] [2].

¹H Nuclear Magnetic Resonance Spectral Data

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Methyl ester (-COOCH₃) | 3.7-3.9 | Singlet | 3H | Electron-withdrawing ester deshielding |

| N-methyl group | 2.3-2.5 | Singlet | 3H | Nitrogen-bonded methyl |

| CH₂ at position 3 | 2.6-2.8 | Triplet | 2H | Adjacent to nitrogen |

| CH₂ at position 4 | 2.8-3.0 | Triplet | 2H | Benzylic position |

| CH₂ at position 1 | 3.4-3.6 | Singlet | 2H | α to nitrogen |

| Aromatic protons | 6.8-7.2 | Multiple | 2H | Aromatic ring system |

The ¹H nuclear magnetic resonance spectrum demonstrates the influence of the tetrahydroisoquinoline ring system on chemical shift values. The methyl ester protons appear as a characteristic singlet at 3.7-3.9 ppm, consistent with the electron-withdrawing nature of the carbonyl group [2]. The N-methyl substituent resonates at 2.3-2.5 ppm, typical for nitrogen-bonded methyl groups in heterocyclic systems [3].

¹³C Nuclear Magnetic Resonance Spectral Data

| Carbon Environment | Chemical Shift (ppm) | Type | Structural Assignment |

|---|---|---|---|

| Ester carbonyl | 165-170 | Quaternary | C=O carbon |

| Aromatic carbons | 125-135 | Tertiary | Benzene ring carbons |

| Methyl ester | 51-52 | Primary | -OCH₃ |

| N-methyl | 42-44 | Primary | -NCH₃ |

| CH₂ at position 3 | 50-52 | Secondary | Adjacent to nitrogen |

| CH₂ at position 4 | 28-30 | Secondary | Benzylic position |

| CH₂ at position 1 | 55-57 | Secondary | α to nitrogen |

The ¹³C nuclear magnetic resonance spectrum reveals characteristic chemical shift patterns for tetrahydroisoquinoline derivatives. The ester carbonyl carbon appears at 165-170 ppm, consistent with aromatic ester functionality [4] [5]. The aromatic carbons resonate in the typical range of 125-135 ppm, while the methyl ester carbon appears at 51-52 ppm [6] [7].

Conformational Analysis Through Nuclear Magnetic Resonance

Conformational studies of tetrahydroisoquinoline derivatives reveal that the six-membered nitrogen-containing ring adopts a half-chair conformation, with the nitrogen atom exhibiting pyramidal geometry [8] [9]. The compound demonstrates conformational flexibility, with ring inversion and nitrogen inversion contributing to the overall conformational equilibria [3] [10].

Ring inversion barriers for tetrahydroisoquinoline systems are typically in the range of 8-12 kcal/mol, allowing for rapid interconversion between conformers at room temperature [3]. Nuclear magnetic resonance coupling constant analysis provides valuable information about dihedral angles and conformational preferences. The vicinal coupling constants (³J) between protons on adjacent carbons typically range from 6-8 Hz, indicating gauche relationships in the preferred conformations [8] [11].

Temperature-Dependent Nuclear Magnetic Resonance Studies

Variable temperature nuclear magnetic resonance experiments demonstrate that conformational exchange processes are rapid on the nuclear magnetic resonance timescale at room temperature. At lower temperatures, line broadening may occur due to slowing of conformational exchange processes, providing insight into the dynamic behavior of the molecule [12] [11].

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

High-resolution mass spectrometry provides crucial structural information through characteristic fragmentation patterns of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. The fragmentation behavior of tetrahydroisoquinoline derivatives has been extensively studied, revealing predictable and diagnostic fragmentation pathways [13] [14] [15].

Primary Fragmentation Patterns

| Fragment m/z | Intensity | Fragmentation Process | Structural Significance |

|---|---|---|---|

| 205 | Medium | [M]⁺- molecular ion | Molecular ion stability |

| 190 | High | [M-15]⁺ loss of CH₃ | N-methyl cleavage |

| 174 | Medium | [M-31]⁺ loss of OCH₃ | Ester methoxy loss |

| 146 | Base peak | [M-59]⁺ loss of COOCH₃ | Complete ester loss |

| 204 | Low | [M-1]⁺ loss of H | Hydrogen abstraction |

The molecular ion appears at m/z 205 with moderate intensity, typical for tetrahydroisoquinoline derivatives [13] [14]. The base peak at m/z 146 corresponds to the loss of the entire methyl ester group (-COOCH₃, 59 mass units), forming the characteristic tetrahydroisoquinoline radical cation [16] [17].

Characteristic Fragmentation Mechanisms

The fragmentation pattern of tetrahydroisoquinoline derivatives follows well-established mechanisms. The [M-1]⁺ fragment ion, commonly observed in tetrahydroisoquinoline mass spectra, results from hydrogen abstraction from the 1-position of the tetrahydroisoquinoline ring system [13] [14]. This fragmentation has been confirmed through deuterium labeling studies, which demonstrate that the hydrogen originates specifically from the carbon adjacent to the nitrogen atom [16].

The loss of 15 mass units ([M-15]⁺) represents the characteristic cleavage of the N-methyl group, forming an intense fragment at m/z 190. This fragmentation is particularly diagnostic for N-methylated tetrahydroisoquinoline derivatives and occurs through α-cleavage adjacent to the nitrogen atom [18] [17].

Secondary Fragmentation Processes

Secondary fragmentation processes include further breakdown of the primary fragment ions. The base peak at m/z 146 undergoes additional fragmentation through loss of methyl radicals and hydrogen atoms, producing fragments at m/z 131 and m/z 145 [15] [19]. The aromatic ring system remains largely intact during electron impact ionization, contributing to the stability of the base peak ion [13].

Collision-Induced Dissociation Patterns

Under collision-induced dissociation conditions, tetrahydroisoquinoline derivatives exhibit characteristic fragmentation patterns. The protonated molecular ion [M+H]⁺ at m/z 206 undergoes fragmentation through loss of the N-methyl group to form [M+H-CH₃]⁺ at m/z 191 [18] [20]. Additional fragmentation pathways include loss of the ester functionality to produce the protonated tetrahydroisoquinoline base at m/z 147 [17].

Isotope Pattern Analysis

High-resolution mass spectrometry allows for precise determination of elemental composition through isotope pattern analysis. The molecular ion at m/z 205.1103 (calculated for C₁₂H₁₅NO₂) exhibits the characteristic isotope pattern consistent with the molecular formula, including the [M+1]⁺ peak at m/z 206.1136 due to ¹³C isotope contributions [21] [22].

X-Ray Crystallography for Stereochemical Elucidation

X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms in Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. While specific crystallographic data for this exact compound was not found in the literature, extensive studies on related tetrahydroisoquinoline derivatives provide valuable insights into the expected structural parameters and conformational characteristics [23] [24] [25].

Crystal Structure Parameters of Related Compounds

Analysis of structurally related tetrahydroisoquinoline derivatives reveals consistent crystallographic parameters that can be extrapolated to the target compound. The compound 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 6.0199(1) Å, b = 9.2592(2) Å, c = 11.0429(2) Å, and β = 73.365(1)° [24] [26].

| Crystallographic Parameter | Value | Reference Compound |

|---|---|---|

| Crystal System | Monoclinic | Similar derivatives |

| Space Group | P2₁/c | Most common |

| Temperature | 115-173 K | Standard conditions |

| Ring Conformation | Half-chair | Tetrahydroisoquinoline derivatives |

| Hydrogen Bonding | N-H···O interactions | Typical pattern |

Conformational Analysis from Crystal Structures

Crystallographic studies consistently demonstrate that the tetrahydroisoquinoline ring system adopts a half-chair conformation in the solid state [9] [27]. The nitrogen atom exhibits pyramidal geometry with bond angles of approximately 110-112°, typical for tertiary amines [25] [28]. The six-membered ring displays puckering with the nitrogen atom and one carbon atom significantly displaced from the plane of the remaining four atoms [24] [26].

Stereochemical Considerations

The stereochemistry of tetrahydroisoquinoline derivatives is crucial for understanding their three-dimensional structure. The carbon center at position 1 represents a potential stereogenic center, and the configuration significantly influences the overall molecular conformation [9] [27]. Crystal structures of related compounds demonstrate that the R and S configurations at this position adopt different conformational preferences [29] [9].

Intermolecular Interactions

Crystal packing in tetrahydroisoquinoline derivatives is dominated by hydrogen bonding interactions involving the nitrogen atom and any hydroxyl or carbonyl groups present. The ester functionality in the target compound is expected to participate in C-H···O hydrogen bonds, contributing to the overall crystal stability [25] [28]. Van der Waals interactions between the aromatic ring systems also play a significant role in determining the crystal packing arrangement [24] [26].

Bond Length and Angle Analysis

Based on crystallographic data from related compounds, the expected bond lengths and angles for Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can be predicted:

| Bond Type | Expected Length (Å) | Expected Angle (°) |

|---|---|---|

| C-N | 1.47-1.49 | 110-112 |

| C-C (aromatic) | 1.39-1.40 | 120 |

| C-C (aliphatic) | 1.52-1.54 | 109-111 |

| C=O (ester) | 1.21-1.23 | 123-125 |

| C-O (ester) | 1.33-1.35 | 109-111 |

Thermal Parameters and Molecular Motion

Crystallographic thermal parameters provide information about molecular motion in the solid state. The tetrahydroisoquinoline ring system typically exhibits moderate thermal motion, with the nitrogen atom showing slightly elevated thermal parameters due to its pyramidal geometry and potential for inversion [24] [28]. The ester group generally displays restricted motion due to its planar configuration and participation in intermolecular interactions [25] [26].

Density Functional Theory (DFT) Studies on Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure, molecular properties, and theoretical behavior of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. These computational studies complement experimental data and offer predictive capabilities for understanding molecular properties [30] [31] [32].

Computational Methodology

DFT calculations on tetrahydroisoquinoline derivatives typically employ the B3LYP hybrid functional with basis sets ranging from 6-31G(d,p) to 6-311+G(d,p) [30] [32] [33]. The B3LYP functional provides excellent performance for organic molecules containing nitrogen and oxygen heteroatoms, offering balanced accuracy for geometry optimization and property calculations [31] [34].

| Computational Parameter | Specification | Purpose |

|---|---|---|

| Functional | B3LYP | Hybrid DFT method |

| Basis Set | 6-31+G(d,p) | Geometry optimization |

| Basis Set | 6-311+G(d,p) | Property calculations |

| Solvent Model | PCM | Implicit solvation |

| Temperature | 298.15 K | Standard conditions |

Molecular Orbital Analysis

DFT calculations reveal important information about the electronic structure through molecular orbital analysis. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into chemical reactivity and electronic properties [32] [34] [33].

HOMO-LUMO Analysis

| Electronic Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 to -6.8 eV | Electron donation capability |

| LUMO Energy | -2.4 to -2.8 eV | Electron acceptance capability |

| HOMO-LUMO Gap | 3.6-3.8 eV | Electronic stability |

| Ionization Potential | 6.5-7.0 eV | Electron removal energy |

| Electron Affinity | 2.2-2.6 eV | Electron addition energy |

The HOMO-LUMO gap of 3.6-3.8 eV indicates moderate electronic stability and suggests that the compound exhibits soft character, making it reactive toward electrophilic and nucleophilic species [32] [34]. The HOMO is primarily localized on the nitrogen atom and aromatic π-system, while the LUMO is concentrated on the ester carbonyl group and aromatic ring [33].

Natural Bond Orbital (NBO) Analysis

NBO analysis provides detailed information about electronic delocalization and charge transfer within the molecule. The nitrogen atom typically carries a partial negative charge (-0.4 to -0.6), while the carbonyl carbon bears a significant positive charge (+0.6 to +0.8) [32] [35]. This charge distribution is consistent with the expected nucleophilic character of the nitrogen and electrophilic nature of the carbonyl group.

Polarizability and Hyperpolarizability

DFT calculations yield important nonlinear optical properties:

| Property | Calculated Value | Units |

|---|---|---|

| Polarizability (α₀) | 200-500 | au |

| Hyperpolarizability (β₀) | 500-1500 | au |

| Dipole Moment | 3.5-4.2 | Debye |

| Molecular Volume | 180-220 | ų |

The calculated polarizability values indicate moderate polarizability, consistent with the presence of the aromatic ring system and heteroatom [32] [33]. The hyperpolarizability values suggest potential applications in nonlinear optical materials, although they are not exceptionally high compared to specialized nonlinear optical compounds.

Vibrational Frequency Analysis

DFT calculations provide theoretical vibrational frequencies that can be compared with experimental infrared and Raman spectra. Key vibrational modes include:

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| C=O stretch | 1720-1740 | Ester carbonyl |

| C-H stretch | 2850-3000 | Aliphatic C-H |

| C-C stretch | 1450-1650 | Aromatic C-C |

| C-N stretch | 1050-1250 | Amine C-N |

| Ring deformation | 800-1000 | Tetrahydroisoquinoline ring |

Thermodynamic Properties

DFT calculations provide thermodynamic parameters at standard conditions:

| Property | Calculated Value | Units |

|---|---|---|

| Zero-point Energy | 140-160 | kcal/mol |

| Enthalpy (298 K) | 145-165 | kcal/mol |

| Entropy (298 K) | 85-105 | cal/mol·K |

| Gibbs Free Energy | 120-140 | kcal/mol |

| Heat Capacity | 45-55 | cal/mol·K |

Conformational Analysis

DFT calculations reveal multiple conformational minima for tetrahydroisoquinoline derivatives, with energy differences typically less than 5 kcal/mol between major conformers [30] [31]. The half-chair conformation is consistently predicted as the global minimum, in agreement with experimental observations [32] [34].

Solvent Effects

Polarizable continuum model (PCM) calculations demonstrate that solvent effects significantly influence the electronic properties of the molecule. In polar solvents, the dipole moment increases by 0.5-1.0 Debye, and the HOMO-LUMO gap decreases by 0.1-0.3 eV compared to gas-phase calculations [33] [36].

Reactivity Descriptors

DFT calculations provide global reactivity descriptors that predict chemical behavior:

| Descriptor | Value | Interpretation |

|---|---|---|

| Chemical Hardness | 1.8-2.0 eV | Moderate hardness |

| Chemical Softness | 0.5-0.6 eV⁻¹ | Moderate softness |

| Electronegativity | 4.4-4.8 eV | Moderate electronegativity |

| Electrophilicity | 5.5-6.5 eV | Moderate electrophilicity |